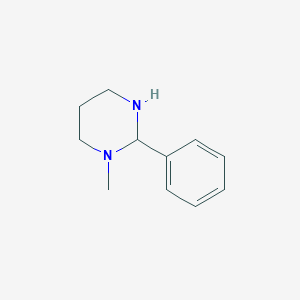

1-Methyl-2-phenylhexahydropyrimidine

Description

Properties

CAS No. |

124821-12-1 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-methyl-2-phenyl-1,3-diazinane |

InChI |

InChI=1S/C11H16N2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |

InChI Key |

RMGVWNYQWJLGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-methyl-2-phenylhexahydropyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of acetoacetate esters with formaldehyde and amino acid derivatives under acidic or basic catalysis. Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–100°C), and stoichiometric ratios of precursors. For example, selective preparation of hexahydropyrimidine derivatives requires precise pH adjustment to avoid side reactions with competing amines . Optimization studies recommend monitoring reaction progress via HPLC or TLC to isolate intermediates and improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of hexahydropyrimidine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for distinguishing stereoisomers due to distinct coupling patterns in the hexahydropyrimidine ring. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydrogen-bonding interactions in the N-methyl and phenyl substituents. X-ray crystallography is recommended for resolving conformational ambiguities in solid-state structures .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and elevated temperatures (37°C). Use LC-MS to quantify degradation products over time. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life, while molecular dynamics simulations model hydrolysis mechanisms at the carbonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for hexahydropyrimidine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays often arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., MIC vs. time-kill kinetics). Researchers should:

- Replicate studies using standardized OECD/CLSI guidelines.

- Perform structure-activity relationship (SAR) analyses to isolate the contributions of the phenyl and methyl groups.

- Validate target engagement via crystallography or SPR binding assays .

Q. How can computational modeling guide the design of hexahydropyrimidine analogs with enhanced selectivity?

- Methodological Answer : Density functional theory (DFT) predicts electronic properties of substituents, while molecular docking (e.g., AutoDock Vina) screens analogs against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). QSAR models incorporating Hammett constants or LogP values optimize lipophilicity and bioavailability. Experimental validation via in vitro enzyme inhibition assays is critical .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Implement flow chemistry to control exothermic reactions and reduce side products like 1,3,5-hexahydrotriazines. Use in-line FTIR for real-time monitoring of intermediates. Scale-up studies recommend gradient recrystallization (e.g., ethanol/water mixtures) to isolate the target compound with ≥99% purity .

Q. How do solvent effects influence the tautomeric equilibrium of hexahydropyrimidine derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize enamine tautomers via hydrogen-bond disruption, while nonpolar solvents (e.g., toluene) favor keto forms. -NMR titration in deuterated solvents and variable-temperature studies quantify equilibrium constants. Computational solvation models (e.g., COSMO-RS) provide predictive insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.